Cas no 1803667-72-2 (3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride)

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for its reactive carbonyl chloride group, which facilitates further derivatization. The difluoromethyl substitution enhances its utility in medicinal chemistry by improving metabolic stability and lipophilicity in target molecules. The presence of hydroxyl groups at the 2- and 4-positions offers additional functionalization opportunities, making it a key building block for pharmaceuticals and agrochemicals. Its structural features contribute to selective reactivity, enabling precise modifications in complex synthetic pathways. This compound is particularly useful in the development of bioactive molecules requiring fluorinated pyridine scaffolds. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride structure
1803667-72-2 structure
Product name:3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride
CAS No:1803667-72-2
MF:C7H4ClF2NO3
MW:223.561367988586
CID:4917376

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride
    • Inchi: 1S/C7H4ClF2NO3/c8-5(13)2-1-11-7(14)3(4(2)12)6(9)10/h1,6H,(H2,11,12,14)
    • InChI Key: BLTMUDNPLFBIET-UHFFFAOYSA-N
    • SMILES: ClC(C1=CNC(C(C(F)F)=C1O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 362
  • XLogP3: 1
  • Topological Polar Surface Area: 66.4

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024004870-500mg
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride
1803667-72-2 97%
500mg
$960.40 2022-04-02
Alichem
A024004870-1g
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride
1803667-72-2 97%
1g
$1,696.80 2022-04-02
Alichem
A024004870-250mg
3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride
1803667-72-2 97%
250mg
$659.60 2022-04-02

Additional information on 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride

Introduction to 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride (CAS No. 1803667-72-2)

3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride (CAS No. 1803667-72-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its difluoromethyl and hydroxypyridine functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.

The difluoromethyl group is a key structural motif in many pharmacologically active compounds, known for its ability to enhance metabolic stability and binding affinity to biological targets. In contrast, the presence of hydroxyl groups in the pyridine core provides opportunities for further functionalization, enabling the construction of complex molecular architectures. The carbonyl chloride moiety at the 5-position of the pyridine ring further enhances reactivity, making this compound a valuable building block for medicinal chemists.

Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into molecular structures often leads to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological receptors. In this context, 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride represents a promising scaffold for designing next-generation therapeutics.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in numerous cellular processes, and dysregulation of kinase activity is implicated in various diseases, including cancer. By leveraging the reactivity of the carbonyl chloride group, researchers can efficiently incorporate this intermediate into kinase inhibitors designed to modulate aberrant signaling pathways. For instance, recent studies have demonstrated its utility in generating highly potent and selective inhibitors targeting tyrosine kinases, which are key drivers in oncogenesis.

The versatility of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride extends beyond kinase inhibition. Its structural framework also makes it suitable for developing antiviral and antibacterial agents. The difluoromethyl group has been shown to improve drug resistance profiles against certain viral proteases, while the hydroxyl groups provide handles for further derivatization into compounds with enhanced antimicrobial activity. This dual functionality positions the compound as a multifaceted tool in the fight against infectious diseases.

In addition to its applications in small-molecule drug discovery, this compound has shown promise in materials science and agrochemical research. The unique electronic properties conferred by the fluorine atoms make it an attractive candidate for designing advanced materials with tailored optoelectronic characteristics. Furthermore, its incorporation into agrochemical formulations could lead to more effective and sustainable crop protection agents.

The synthesis of 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor followed by selective introduction of fluorinated and hydroxyl groups. The final step involves the generation of the carbonyl chloride moiety through chlorination reactions under controlled conditions. These synthetic strategies underscore the compound's importance as a key intermediate in industrial-scale chemical manufacturing.

From a regulatory perspective, handling 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride requires adherence to standard laboratory safety protocols due to its reactivity and potential irritant properties. Proper storage conditions and personal protective equipment are essential to ensure safe usage in research and industrial settings.

The future prospects for this compound are promising, with ongoing research exploring new synthetic pathways and applications. As drug discovery continues to evolve at an unprecedented pace, compounds like 3-(Difluoromethyl)-2,4-dihydroxypyridine-5-carbonyl chloride will remain indispensable tools for medicinal chemists seeking to develop innovative therapeutic solutions.

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